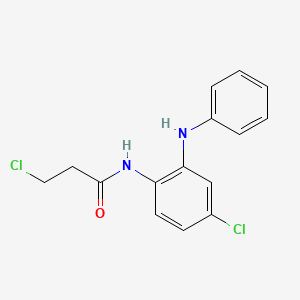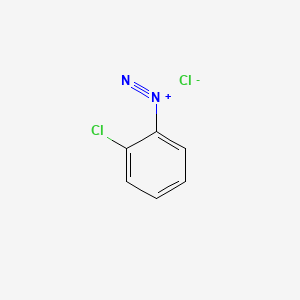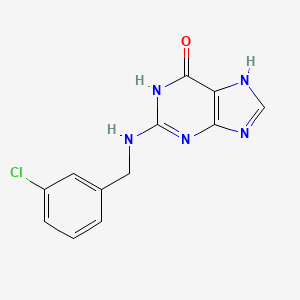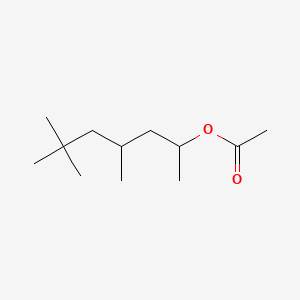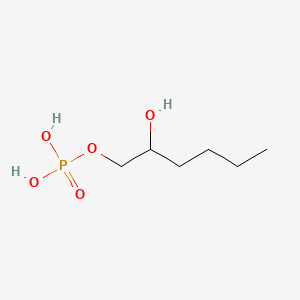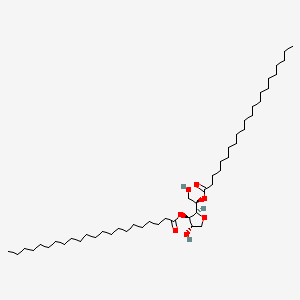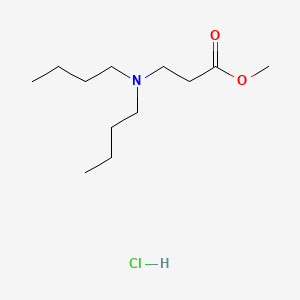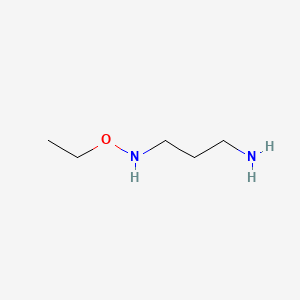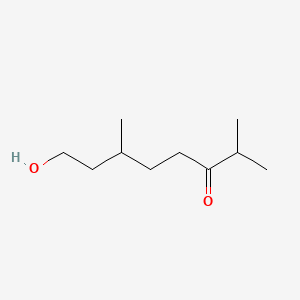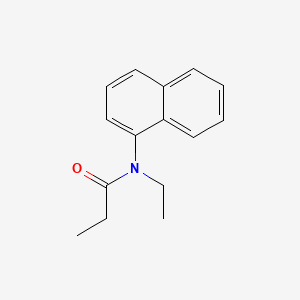
Propionamide, N-ethyl-N-1-naphthyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, N-ethyl-N-1-naphthyl- is an organic compound with the chemical formula C14H15NO It is a derivative of propionamide, where the hydrogen atoms of the amide group are replaced by an ethyl group and a 1-naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionamide, N-ethyl-N-1-naphthyl- can be synthesized through the reaction of 1-naphthylamine with ethyl propionyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of Propionamide, N-ethyl-N-1-naphthyl- involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Propionamide, N-ethyl-N-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethyl or naphthyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Naphthyl ketones and carboxylic acids.
Reduction: Naphthylamines.
Substitution: Various substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propionamide, N-ethyl-N-1-naphthyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propionamide, N-ethyl-N-1-naphthyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthylamine derivatives: Compounds like N-(1-naphthyl)ethylenediamine share structural similarities.
Propionamide derivatives: Compounds such as N-ethylpropionamide and N-(2-naphthyl)propionamide.
Uniqueness
Propionamide, N-ethyl-N-1-naphthyl- is unique due to its specific combination of the ethyl and 1-naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
14278-87-6 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N-ethyl-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C15H17NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RRIJDVKSYKHFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CC)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


